molecular formula C21H26N4O5S B2971120 2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105206-04-9

2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2971120
CAS RN: 1105206-04-9
M. Wt: 446.52
InChI Key: OOZQBDSEUVAXOG-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds with structural similarities to the chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel analogs have demonstrated promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).

Anti-inflammatory and Analgesic Agents

Derivatives of closely related chemical structures have been synthesized and found to exhibit significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications in managing pain and inflammation, highlighting the compound's relevance in pharmaceutical research (Abu‐Hashem et al., 2020).

Oxidation Studies

Research into the oxidation of tetrahydrobenzofurans, a component related to the core structure of the query compound, offers insights into chemical transformations and potential synthetic applications. These studies contribute to a broader understanding of chemical reactivity and can inform the synthesis of novel compounds with diverse biological activities (Levai et al., 2002).

Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a resemblance in structural complexity, have shown potent cytotoxic activities against various cancer cell lines. This underscores the potential of such compounds in cancer research and the development of new chemotherapeutic agents (Deady et al., 2003).

properties

IUPAC Name

2,4-dimethoxy-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-28-13-5-6-15(18(8-13)29-2)21(27)23-20-16-11-31-12-17(16)24-25(20)10-19(26)22-9-14-4-3-7-30-14/h5-6,8,14H,3-4,7,9-12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZQBDSEUVAXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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